molecular formula C14H11F4N3O2 B10910898 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B10910898
M. Wt: 329.25 g/mol
InChI Key: AHUYBLQDGCVJJN-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a unique combination of fluorine, nitro, and trifluoromethyl groups attached to an indazole core

Preparation Methods

The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. The starting materials often include 2-fluoro-4-nitroaniline and trifluoromethyl ketones. The synthetic route may involve the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyclization: Formation of the indazole ring through intramolecular reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and ring structures. The uniqueness of this compound lies in its combination of fluorine, nitro, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F4N3O2

Molecular Weight

329.25 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H11F4N3O2/c15-10-7-8(21(22)23)5-6-12(10)20-11-4-2-1-3-9(11)13(19-20)14(16,17)18/h5-7H,1-4H2

InChI Key

AHUYBLQDGCVJJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

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